molecular formula C24H20N4O4S B2876390 N-(4-(N-(4-methylpyrimidin-2-yl)sulfamoyl)phenyl)-3-phenoxybenzamide CAS No. 303035-30-5

N-(4-(N-(4-methylpyrimidin-2-yl)sulfamoyl)phenyl)-3-phenoxybenzamide

Cat. No.: B2876390
CAS No.: 303035-30-5
M. Wt: 460.51
InChI Key: PKPVLPDTBOERID-UHFFFAOYSA-N
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Description

The compound N-(4-(N-(4-methylpyrimidin-2-yl)sulfamoyl)phenyl)-3-phenoxybenzamide features a benzamide core linked to a sulfamoylphenyl group substituted with a 4-methylpyrimidin-2-yl moiety.

Properties

IUPAC Name

N-[4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl]-3-phenoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20N4O4S/c1-17-14-15-25-24(26-17)28-33(30,31)22-12-10-19(11-13-22)27-23(29)18-6-5-9-21(16-18)32-20-7-3-2-4-8-20/h2-16H,1H3,(H,27,29)(H,25,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKPVLPDTBOERID-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=NC=C1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=CC(=CC=C3)OC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H20N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

460.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Physicochemical Properties

Key analogs differ in substituents on the benzamide, sulfamoyl, or heterocyclic groups. These modifications influence molecular weight, solubility, and thermal stability.

Table 1: Structural and Physical Comparison
Compound Name/ID Molecular Formula Melting Point (°C) Yield (%) Key Structural Features Reference
Target Compound C27H23N5O5S Not reported N/A 3-Phenoxybenzamide, 4-methylpyrimidinyl sulfamoyl
3f () C27H23N5O5S 180–181 62 Methoxyphenyl, enone linker
7 () C24H22N4O4S Not reported Not given Methoxynaphthyl, propanamide backbone
8 () C27H23Cl2N5O4S 168–173 70.2 Dichlorophenyl, acetamide linkage
30 () Not provided Not reported Not given 5-Chloro, 3-fluorophenyl, phenethyl group
N-[4-[(4-Methylpyrimidin-2-yl)sulfamoyl]phenyl]-5-nitro-1-benzothiophene-2-carboxamide () Not provided Not reported Not given Nitrobenzothiophene substitution
Key Observations:
  • Thermal Stability: Compound 3f (180–181°C) exhibits a higher melting point than 8 (168–173°C), likely due to the rigid enone linker enhancing crystallinity .
  • Substituent Effects : Electron-withdrawing groups (e.g., Cl in 30 , nitro in compound) correlate with enhanced biological activity in PD-L1 and enzyme inhibition assays .
Enzyme Inhibition
  • Urease Inhibition : Compound 8 () demonstrated urease inhibition, with a melting point of 168–173°C. Its dichlorophenyl group may enhance hydrophobic interactions with enzyme active sites .
  • PD-L1 Inhibition : In , compound 30 (57.15% inhibition) and 4 (53.33% inhibition) highlight the importance of halogenated aryl groups (e.g., 3-fluorophenyl) for activity .
Cytotoxicity and Selectivity
  • Anticancer Potential: Compound 31 () exhibited notable activity against MCF7, DU-145, and PC-3 cell lines, emphasizing the role of trifluoromethyl groups in enhancing potency .

Molecular Docking and Computational Insights

  • Binding Interactions : The 4-methylpyrimidinyl group in the target compound may engage in π-π stacking or hydrogen bonding with biological targets, as seen in analogs like 3f .
  • ADMET Predictions : compounds underwent ADMET analysis, revealing favorable absorption and low toxicity, a trend likely applicable to the target compound .

Preparation Methods

Ullmann Coupling for Phenoxy Group Introduction

3-Hydroxybenzoic acid undergoes Ullmann coupling with iodobenzene under catalytic copper(I) iodide (CuI) and 1,10-phenanthroline in dimethylformamide (DMF) at 110°C for 24 hours:

$$
\text{3-Hydroxybenzoic acid} + \text{Iodobenzene} \xrightarrow{\text{CuI, DMF}} \text{3-Phenoxybenzoic acid} \quad (\text{Yield: 68–72\%})
$$

Key Parameters :

  • Catalyst : CuI (10 mol\%) with 1,10-phenanthroline (20 mol\%).
  • Base : Potassium carbonate (K₂CO₃).
  • Alternative : Mitsunobu reaction using diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃) achieves higher yields (85–88\%) but at greater cost.

Preparation of 4-(N-(4-Methylpyrimidin-2-yl)Sulfamoyl)Aniline

Sulfonylation of 4-Methylpyrimidin-2-Amine

4-Aminobenzenesulfonyl chloride reacts with 4-methylpyrimidin-2-amine in anhydrous dichloromethane (DCM) at 0–5°C under nitrogen atmosphere:

$$
\text{4-Aminobenzenesulfonyl chloride} + \text{4-Methylpyrimidin-2-amine} \xrightarrow{\text{Et₃N, DCM}} \text{4-(N-(4-Methylpyrimidin-2-yl)sulfamoyl)aniline} \quad (\text{Yield: 75–80\%})
$$

Optimization Notes :

  • Base : Triethylamine (Et₃N) neutralizes HCl, preventing side reactions.
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane 1:1) removes unreacted sulfonyl chloride.

Amide Bond Formation: Coupling of Fragments

Schotten-Baumann Reaction

3-Phenoxybenzoic acid is converted to its acid chloride using thionyl chloride (SOCl₂), followed by reaction with 4-(N-(4-methylpyrimidin-2-yl)sulfamoyl)aniline in a biphasic system (NaOH/CH₂Cl₂):

$$
\text{3-Phenoxybenzoyl chloride} + \text{4-(N-(4-Methylpyrimidin-2-yl)sulfamoyl)aniline} \xrightarrow{\text{NaOH, CH₂Cl₂}} \text{Target Compound} \quad (\text{Yield: 65–70\%})
$$

Carbodiimide-Mediated Coupling

A modern alternative employs 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) in tetrahydrofuran (THF):

$$
\text{3-Phenoxybenzoic acid} + \text{4-(N-(4-Methylpyrimidin-2-yl)sulfamoyl)aniline} \xrightarrow{\text{EDC, HOBt, THF}} \text{Target Compound} \quad (\text{Yield: 78–82\%})
$$

Comparative Efficiency :

Method Yield (%) Purity (HPLC)
Schotten-Baumann 65–70 92–94
EDC/HOBt 78–82 96–98

Purification and Characterization

Crystallization

The crude product is recrystallized from ethanol/water (3:1) to afford white crystals (mp: 214–216°C).

Spectroscopic Validation

  • ¹H NMR (400 MHz, DMSO-d₆): δ 10.32 (s, 1H, CONH), 8.45 (d, J = 5.2 Hz, 1H, pyrimidine-H), 7.85–6.89 (m, 13H, aromatic-H).
  • IR (KBr) : 1675 cm⁻¹ (C=O stretch), 1320–1150 cm⁻¹ (S=O stretches).

Challenges and Mitigation Strategies

  • Sulfonamide Hydrolysis : Moisture exposure during sulfonylation reduces yields. Use of molecular sieves and anhydrous solvents is critical.
  • Regioselectivity in Ullmann Coupling : Competing O- vs. C-arylation is minimized by optimizing CuI loading.

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